

"Gastrin I (1-14), human" structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide to **Gastrin I (1-14), Human**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, physicochemical properties, chemical synthesis, and signaling pathway of Human Gastrin I (1-14). This peptide fragment is a derivative of Gastrin I, a primary hormonal regulator of gastric acid secretion, and serves as a valuable tool in gastroenterology research and drug development.

Structure and Physicochemical Properties

Human Gastrin I (1-14) is the N-terminal fragment of the full-length 17-amino acid peptide, Human Gastrin I. It is characterized by an N-terminal pyroglutamic acid ({Glp}) residue, which is a cyclized form of glutamic acid.

Amino Acid Sequence:

- Three-Letter Code: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp
- One-Letter Code: {Glp}GPWLEEEEEAYGW

Quantitative Data Summary

The key physicochemical properties of Human Gastrin I (1-14) are summarized in the table below. These values are essential for experimental design, including solvent selection,

purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₇₉ H ₁₀₀ N ₁₆ O ₂₇	[1][2]
Molecular Weight	1705.7 g/mol	[1]
Monoisotopic Mass	1704.69438 Da	[1]
Theoretical pI	3.28	Calculated
Calculated XLogP3	-1.1	[1]
Polar Surface Area	674 Å ²	[1]
CAS Number	100940-57-6	[2][3]

Biological Activity and Receptor Affinity

Human Gastrin I (1-14) is a fragment of Gastrin I, an endogenous peptide hormone that stimulates gastric acid secretion.[2][3][4] This action is mediated through its binding to the Cholecystokinin B (CCK2) receptor, a G-protein coupled receptor (GPCR).[4] While specific binding affinity data for the (1-14) fragment is not readily available, data for the parent peptide and related analogues provide valuable context for its expected pharmacological activity.

Ligand	Receptor	Affinity Metric (Value)	Cell Line
Gastrin I (1-17), Human	Human CCK2R	K _i : 13.2 ± 1.5 nM	Flp-In™ CCK2R-293
Various DOTA-coupled CCK2R peptides	Human CCK2R	IC ₅₀ : 0.2 - 3.4 nM	Human Tumor Tissue
Various ¹¹¹ In-labelled CCK2R peptides	Human CCK2R	K _a : 10 - 100 nM range	A431-CCK2R
DOTA-MGS5	Human CCK2R	K _a : 5.25 ± 1.61 nM	A431-CCK2R

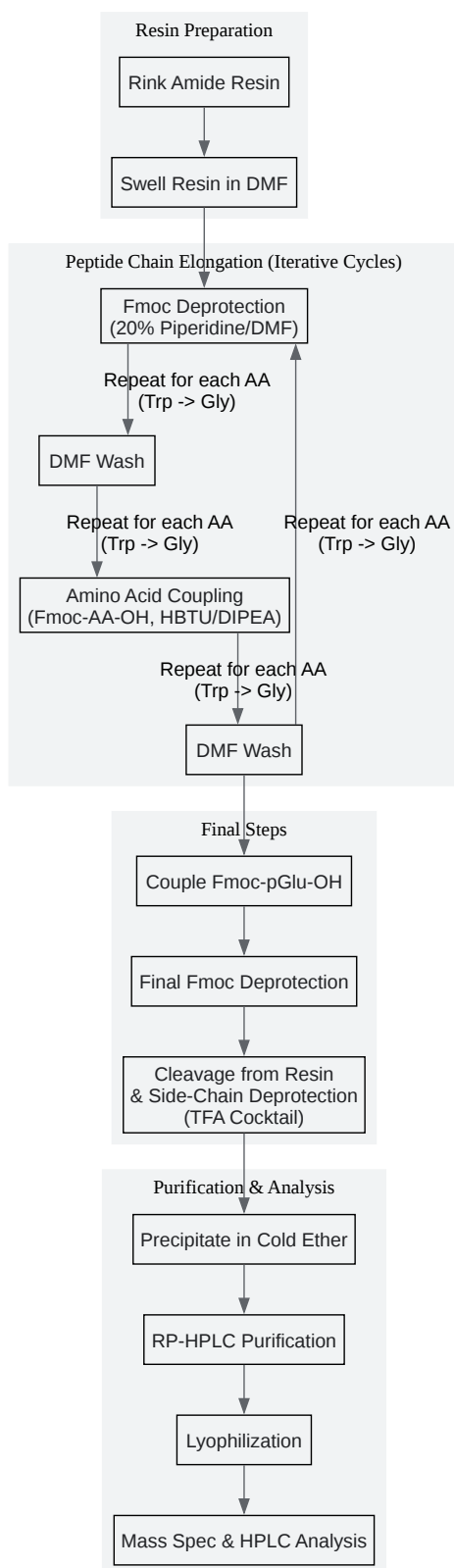
Table References:[\[5\]](#)[\[6\]](#)

Synthesis of Human Gastrin I (1-14)

The synthesis of Human Gastrin I (1-14) is most effectively achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A generalized, representative protocol is detailed below. This methodology ensures high purity and yield of the final peptide product.

Experimental Workflow for SPPS

The following diagram illustrates the major stages involved in the solid-phase synthesis of a peptide like Gastrin I (1-14).



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Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of Human Gastrin I (1-14) on a Rink Amide resin to yield a C-terminally carboxylated peptide.

Materials:

- Resin: Rink Amide resin (for C-terminal acid after cleavage). 2-chlorotrityl resin is an alternative.^{[7][8]}
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
- Fmoc-Protected Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-pGlu-OH.
- Reagents:
 - Deprotection: 20% Piperidine in DMF (v/v).
 - Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
 - Cleavage: TFA Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).^[9]
 - Precipitation: Cold diethyl ether.

Procedure:

- Resin Preparation:
 - Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.^[7]
 - Drain the DMF and perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes to expose the primary amine.
- First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

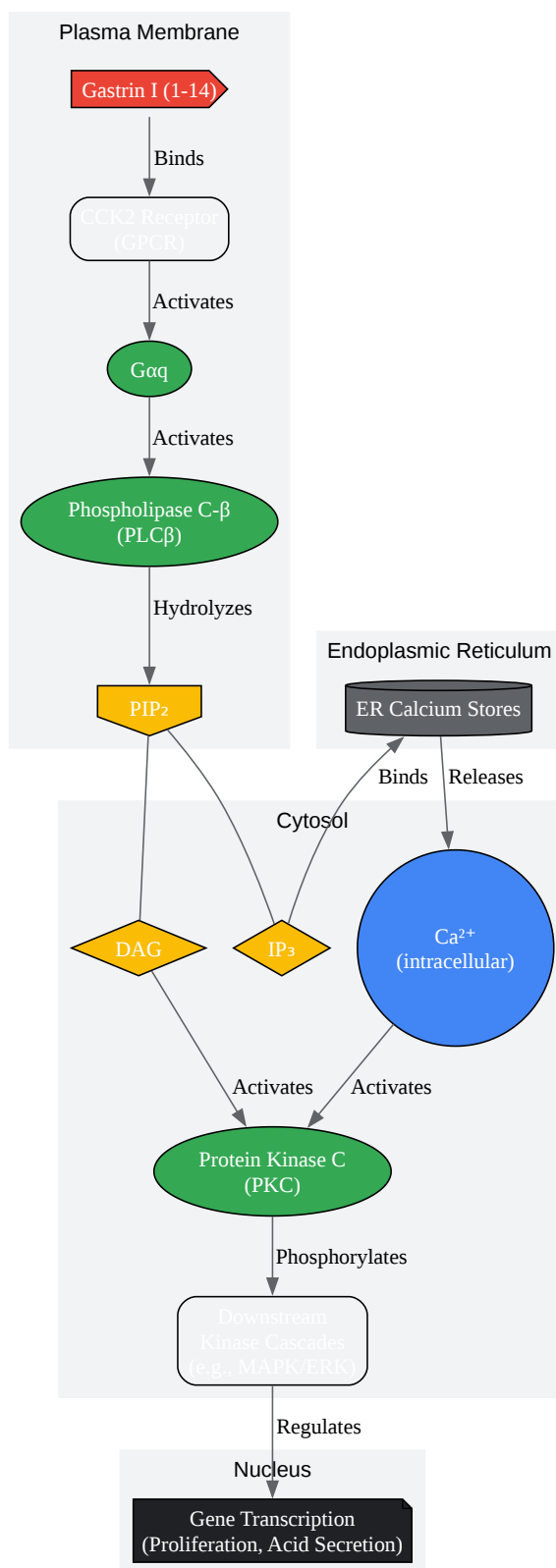
- In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
- Peptide Chain Elongation (Iterative Cycles):
 - Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain and wash with DMF (5x).
 - Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH) as described in Step 2 and add it to the resin. Agitate for 2 hours.
 - Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
 - Repeat this cycle for each amino acid in the sequence: Tyr(tBu), Ala, Glu(OtBu) (5 times), Leu, Pro, Gly.
- N-Terminal Pyroglutamic Acid Coupling:
 - After the final glycine residue is coupled and deprotected, the N-terminal pyroglutamic acid is added.
 - Couple Fmoc-pGlu-OH using the same activation method. This direct coupling method is often preferred for its control and efficiency over the on-resin cyclization of glutamine.^[9]
^[10]
- Final Fmoc Deprotection:
 - Perform a final deprotection with 20% piperidine/DMF to remove the Fmoc group from the N-terminal pGlu residue.
 - Wash the completed peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

- Cleavage and Deprotection:
 - Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.^[9] This step cleaves the peptide from the resin and removes all side-chain protecting groups (Boc, tBu, OtBu).
 - Filter to separate the resin and collect the TFA solution containing the crude peptide.
- Purification and Lyophilization:
 - Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.^[9]
 - Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Analyze fractions for purity and pool the correct fractions.
 - Lyophilize the purified fractions to obtain the final peptide as a white, fluffy powder.^[9]

Gastrin Signaling Pathway

Gastrin exerts its physiological effects, such as the stimulation of gastric acid secretion, by binding to the CCK2 receptor on the surface of parietal and enterochromaffin-like (ECL) cells.^[4] The binding event initiates a well-characterized intracellular signaling cascade.

The diagram below outlines the key molecular events following the activation of the CCK2 receptor by gastrin.



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- To cite this document: BenchChem. ["Gastrin I (1-14), human" structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616309#gastrin-i-1-14-human-structure-and-synthesis]

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